REACTION_CXSMILES
|
C(NC1CC2C(=CC=CC=2)C1)(=O)C.ClS(O)(=O)=O.C([NH:22][CH:23]1[CH2:31][C:30]2[C:25](=[CH:26][CH:27]=[C:28]([S:32](=[O:35])(=[O:34])[NH2:33])[CH:29]=2)[CH2:24]1)(=O)C.N>C1COCC1.O>[S:32]([C:28]1[CH:29]=[C:30]2[C:25](=[CH:26][CH:27]=1)[CH2:24][CH:23]([NH2:22])[CH2:31]2)(=[O:34])(=[O:35])[NH2:33]
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CC2=CC=C(C=C2C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
gave the crude N-acetyl-5-chlorosulfonyl-2-indanamine which
|
Type
|
CUSTOM
|
Details
|
The N-acetyl sulfonamide was purified by recrystallization from water, m.p. 237°-239° C.
|
Type
|
TEMPERATURE
|
Details
|
hydrolyzed in refluxing 10% hydrochloric acid
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C=1C=C2CC(CC2=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |